N-(2-{[2,2'-bithiophene]-5-yl}ethyl)methanesulfonamide
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Overview
Description
N-(2-{[2,2’-bithiophene]-5-yl}ethyl)methanesulfonamide: is an organic compound that features a bithiophene moiety linked to a methanesulfonamide group via an ethyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions:
Suzuki-Miyaura Coupling: One common method to synthesize N-(2-{[2,2’-bithiophene]-5-yl}ethyl)methanesulfonamide involves the Suzuki-Miyaura coupling reaction.
Alkylation of Sulfonamides: Another method involves the alkylation of methanesulfonamide with a bithiophene ethyl halide in the presence of a base such as potassium carbonate.
Industrial Production Methods: Industrial production of N-(2-{[2,2’-bithiophene]-5-yl}ethyl)methanesulfonamide may involve large-scale Suzuki-Miyaura coupling reactions using continuous flow reactors to ensure efficient and scalable synthesis.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The bithiophene moiety can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of the sulfonamide group can be achieved using reducing agents such as lithium aluminum hydride, converting it to the corresponding amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide nitrogen, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: N-alkyl or N-acyl derivatives.
Scientific Research Applications
Chemistry: N-(2-{[2,2’-bithiophene]-5-yl}ethyl)methanesulfonamide is used in the synthesis of organic semiconductors and conductive polymers due to its conjugated bithiophene structure .
Biology: In biological research, this compound can be used as a building block for designing molecules that interact with biological targets, such as enzymes or receptors.
Medicine: The sulfonamide group in this compound is known for its antibacterial properties, making it a potential candidate for developing new antimicrobial agents .
Industry: In the industrial sector, N-(2-{[2,2’-bithiophene]-5-yl}ethyl)methanesulfonamide can be used in the production of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) .
Mechanism of Action
The mechanism of action of N-(2-{[2,2’-bithiophene]-5-yl}ethyl)methanesulfonamide involves its interaction with specific molecular targets. The bithiophene moiety can participate in π-π interactions with aromatic residues in proteins, while the sulfonamide group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Methanesulfonamide: A simpler sulfonamide with similar functional groups but lacking the bithiophene moiety.
N-(2-methylthio-1-p-toluenesulfonyl)methanesulfonamide: Another sulfonamide derivative with different substituents on the nitrogen atom.
tert-Butyl ((2-(trimethylsilyl)ethyl)sulfonyl)carbamate: A compound with a sulfonamide group and different alkyl substituents.
Uniqueness: N-(2-{[2,2’-bithiophene]-5-yl}ethyl)methanesulfonamide is unique due to its conjugated bithiophene structure, which imparts distinct electronic properties, making it suitable for applications in organic electronics and as a versatile building block in synthetic chemistry .
Properties
IUPAC Name |
N-[2-(5-thiophen-2-ylthiophen-2-yl)ethyl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2S3/c1-17(13,14)12-7-6-9-4-5-11(16-9)10-3-2-8-15-10/h2-5,8,12H,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMQNYORVHDVUTO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NCCC1=CC=C(S1)C2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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